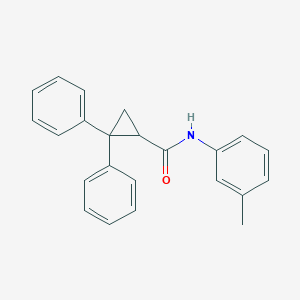
4,7-dimethyl-3-(pyridin-2-yldiazenyl)-1H-indol-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,7-dimethyl-3-(pyridin-2-yldiazenyl)-1H-indol-2-ol is a synthetic organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are often used in dyes and pigments due to their vivid colors. The compound’s structure includes an indole ring, which is a common motif in many natural products and pharmaceuticals, and a pyridine ring, which is known for its aromatic properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-dimethyl-3-(pyridin-2-yldiazenyl)-1H-indol-2-ol typically involves the diazotization of a pyridine derivative followed by coupling with an indole derivative. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium salt intermediate. Common reagents used in this synthesis include sodium nitrite (NaNO2) and hydrochloric acid (HCl) for the diazotization step, and the indole derivative is usually introduced in a basic medium to facilitate the coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and degradation of the product. Solvent recovery and recycling are also important aspects of industrial production to reduce environmental impact and improve cost-efficiency.
Análisis De Reacciones Químicas
Types of Reactions
4,7-dimethyl-3-(pyridin-2-yldiazenyl)-1H-indol-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives, which are often more reactive and can participate in further chemical transformations.
Reduction: Reduction of the azo group (N=N) can lead to the formation of amines, which can be useful intermediates in organic synthesis.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid (H2SO4) or Lewis acids like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
4,7-dimethyl-3-(pyridin-2-yldiazenyl)-1H-indol-2-ol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biological stain due to its vivid color.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes and pigments for textiles and other materials.
Mecanismo De Acción
The mechanism of action of 4,7-dimethyl-3-(pyridin-2-yldiazenyl)-1H-indol-2-ol involves its interaction with various molecular targets. The azo group can undergo reduction in biological systems, leading to the formation of reactive intermediates that can interact with cellular components. The indole and pyridine rings can also participate in π-π stacking interactions with aromatic amino acids in proteins, potentially affecting their function.
Comparación Con Compuestos Similares
Similar Compounds
4,7-dimethyl-3-(phenylazo)-1H-indol-2-ol: Similar structure but with a phenyl group instead of a pyridine ring.
4,7-dimethyl-3-(benzylazo)-1H-indol-2-ol: Contains a benzyl group instead of a pyridine ring.
Uniqueness
The presence of the pyridine ring in 4,7-dimethyl-3-(pyridin-2-yldiazenyl)-1H-indol-2-ol imparts unique electronic properties, making it more versatile in chemical reactions and potentially more effective in biological applications compared to its analogs with phenyl or benzyl groups.
Propiedades
IUPAC Name |
4,7-dimethyl-3-(pyridin-2-yldiazenyl)-1H-indol-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O/c1-9-6-7-10(2)13-12(9)14(15(20)17-13)19-18-11-5-3-4-8-16-11/h3-8,17,20H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHKSZEHUWBNJJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)NC(=C2N=NC3=CC=CC=N3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-{[3-(ethoxycarbonyl)-1,2-dimethyl-1H-indol-5-yl]oxy}propanoic acid](/img/structure/B5069550.png)
![N-{[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-fluorobenzamide](/img/structure/B5069553.png)
![2-[3-(4-chlorophenyl)-5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(3-fluoro-4-methoxyphenyl)-1,3-thiazole](/img/structure/B5069560.png)
![1,3-bis{[(3,4-dimethylphenyl)amino]methyl}-1,3-dihydro-2H-benzimidazole-2-thione](/img/structure/B5069567.png)
![2,3-dimethoxy-5-(3-nitrophenyl)-5H-indeno[1,2-c]isochromen-11-one](/img/structure/B5069582.png)
![5-{3-ethoxy-4-[(3-fluorobenzyl)oxy]benzylidene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5069586.png)
![N-[2-[1-[[4-(difluoromethoxy)phenyl]methyl]piperidin-4-yl]pyrazol-3-yl]cyclopentanecarboxamide](/img/structure/B5069588.png)

![2-(3,4-dimethyl-6-oxo-1-phenylpyrazolo[3,4-b]pyridin-7-yl)-N-(2-fluorophenyl)butanamide](/img/structure/B5069594.png)
![1-(2-furoyl)-4-({3-[1-(4-methylphenyl)cyclopentyl]-1,2,4-oxadiazol-5-yl}methyl)-1,4-diazepane](/img/structure/B5069606.png)

![N,N-diethyl-4-[2-(4-fluoroanilino)-1,3-thiazol-4-yl]benzenesulfonamide;hydrobromide](/img/structure/B5069616.png)


